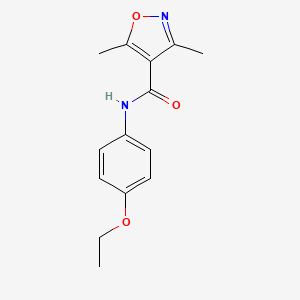![molecular formula C12H18N2O4S B4971120 N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B4971120.png)
N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. It can be a debilitating condition that significantly reduces a person's quality of life. EMA401 has been shown to be effective in preclinical studies, and is currently undergoing clinical trials to determine its safety and efficacy in humans.
Mecanismo De Acción
N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide is a selective blocker of the Nav1.7 sodium ion channel, which is found in the nervous system and is involved in the transmission of pain signals. By blocking this ion channel, N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide is able to reduce the transmission of pain signals to the brain, thereby reducing the sensation of pain.
Biochemical and Physiological Effects
N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of the Nav1.7 sodium ion channel in the nervous system, which in turn reduces the transmission of pain signals. N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide has also been shown to reduce the release of certain neurotransmitters that are involved in the sensation of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying the nervous system and pain transmission. However, there are also limitations to its use in lab experiments. It can be difficult to obtain sufficient quantities of the drug for use in large-scale experiments, and its effects may be influenced by other factors in the experimental system.
Direcciones Futuras
There are several future directions for research on N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide. One area of focus is the development of more potent and selective Nav1.7 blockers that may be more effective in reducing neuropathic pain. Another area of focus is the development of combination therapies that target multiple ion channels and neurotransmitters involved in pain transmission. Additionally, further clinical trials are needed to determine the safety and efficacy of N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide in humans, and to determine the optimal dosage and treatment regimen for this drug.
Métodos De Síntesis
N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method has been described in detail in scientific literature, and involves the use of various reagents and solvents. The final product is a white crystalline powder that is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide has been the subject of extensive scientific research, particularly in the field of pain research. Preclinical studies have shown that N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide is effective in reducing neuropathic pain in animal models. It is believed to work by blocking a specific type of ion channel in the nervous system that is involved in the transmission of pain signals. Clinical trials are currently underway to determine whether N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide is safe and effective in humans.
Propiedades
IUPAC Name |
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-12(15)14-10-8-9(6-7-11(10)18-3)19(16,17)13-5-2/h6-8,13H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVLXRFCXPFGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4971047.png)
![5-bromo-2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4971055.png)
![N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4971063.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4971078.png)
![1-(3-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4971081.png)
![(4-ethynylbenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B4971085.png)
![N-cyclopropyl-4-methoxy-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4971099.png)
![[1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4971101.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2(1H)-quinolinone](/img/structure/B4971106.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971107.png)